2-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Description
2-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways : The synthesis of H-pyrazolo[5,1-a]isoquinolines, including compounds related to "2-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline," involves multicomponent reactions under mild conditions, showcasing innovative approaches in organic synthesis. For instance, a study demonstrated the generation of unexpected H-pyrazolo[5,1-a]isoquinolines via copper(II)-catalyzed oxidation, highlighting the role of metal catalysis in facilitating complex organic transformations (Li & Wu, 2011). Additionally, efficient multicomponent reactions have been leveraged to produce biologically active H-pyrazolo[5,1-a]isoquinolines, indicating their potential in drug discovery and chemical biology (Chen & Wu, 2010).
Anticancer Activities : A distinct focus on the anticancer potential of related compounds has led to the synthesis of novel derivatives with significant in vitro antiproliferative effects against cancer cell lines. For example, certain oxazole derivatives exhibited strong inhibitory activities against prostate and epidermoid carcinoma cancer cell lines, suggesting their relevance in anticancer drug development (Liu et al., 2009).
Mechanistic Insights and Biological Selectivity : Investigations into the molecular mechanisms of action and selectivity of these compounds, particularly in the context of enzyme inhibition, offer valuable insights. The examination of the role of acidic hydrogen in imparting selectivity towards specific biological targets, such as phenylethanolamine N-methyltransferase, underlines the importance of molecular structure in drug design (Grunewald et al., 1997).
Diversity in Chemical Reactions : The scope of chemical reactions leading to the synthesis of these compounds is broad, involving various catalytic processes and multi-component reactions. This diversity not only enriches the chemical space but also opens up new avenues for the development of compounds with tailored properties for specific applications (Yu et al., 2011).
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-(4-pyrazol-1-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-25-14-18(13-24-25)22-16-26(15-17-5-2-3-6-21(17)22)30(28,29)20-9-7-19(8-10-20)27-12-4-11-23-27/h2-14,22H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEBXJZVIMFUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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